molecular formula C9H21NO2 B3190034 Tetraethylammonium formate CAS No. 38410-12-7

Tetraethylammonium formate

Cat. No.: B3190034
CAS No.: 38410-12-7
M. Wt: 175.27 g/mol
InChI Key: DDDVBYGLVAHHCD-UHFFFAOYSA-M
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Description

Tetraethylammonium formate ([C₂H₅]₄N⁺HCOO⁻) is a quaternary ammonium salt combining a tetraethylammonium cation with a formate anion. It is commonly utilized in electrochemical applications, particularly as an ionic modifier in high-performance liquid chromatography (HPLC) to enhance analyte retention and separation efficiency . Its structure allows for strong ionic interactions, making it suitable for stabilizing charged species in solution.

Properties

CAS No.

38410-12-7

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

tetraethylazanium;formate

InChI

InChI=1S/C8H20N.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1

InChI Key

DDDVBYGLVAHHCD-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)[O-]

Other CAS No.

38410-12-7

Origin of Product

United States

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Tetraethylammonium salts exhibit distinct physical properties depending on the anion. For example:

Compound Melting Point (°C) Solubility in Water Key Reference
Tetraethylammonium acetate Not reported High
Tetraethylammonium bromide Not reported Moderate
Tetraethylammonium chloride >300 High
Tetraethylammonium formate Not reported High (inferred)

This compound’s solubility is inferred to be high due to the hydrophilic nature of the formate anion, similar to acetate and chloride salts. However, tetraethylammonium perchlorate (Et₄NClO₄) and tetrafluoroborate (Et₄NBF₄) exhibit lower solubility in aqueous solutions but higher stability in organic solvents, making them preferred in non-aqueous electrolytes for supercapacitors .

Electrochemical Performance

The anion significantly impacts electrochemical stability and conductivity:

  • Tetraethylammonium tetrafluoroborate (TEABF₄) : Widely used in organic electrolytes for supercapacitors due to its high ionic conductivity (e.g., 60 mS/cm in acetonitrile) and wide electrochemical window .
  • Tetraethylammonium methylsulfonate (TEAMS) : Shows moderate conductivity but superior thermal stability compared to TEABF₄ .

Spectroscopic Characteristics

Vibrational spectroscopy reveals anion-dependent structural differences:

  • Tetraethylammonium tetrachloroferrate ([(C₂H₅)₄N]FeCl₄) : Exhibits IR bands at 310–350 cm⁻¹ (Fe-Cl stretching) and 950–1100 cm⁻¹ (C-N stretching) .
  • Tetraethylammonium acetate : Expected to show strong C=O stretching (~1600 cm⁻¹) and O-H bending (~1400 cm⁻¹) modes, similar to other carboxylate salts.
  • This compound : Likely displays formate-specific bands, such as asymmetric OCO⁻ stretching (~1580 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Q & A

Q. What are the recommended methods for synthesizing and purifying tetraethylammonium formate, and how can its purity be validated?

this compound can be synthesized via neutralization of tetraethylammonium hydroxide with formic acid, followed by recrystallization from ethyl acetate or methanol . Key purification steps include vacuum drying (e.g., 70°C for 3 hours) and recrystallization to achieve ≥99% purity. Characterization should involve elemental analysis, iodometric titration for anion quantification, and spectroscopic techniques (e.g., IR, UV-Vis, ¹H/¹³C NMR) to confirm structure and purity . For reproducibility, ensure strict control of stoichiometry and solvent choice to avoid byproducts.

Q. How does this compound influence ionic strength and ion-pairing in electrochemical studies?

this compound acts as a supporting electrolyte in non-aqueous solvents (e.g., acetonitrile, DMF) due to its low nucleophilicity and high solubility. Its large tetraethylammonium cation reduces ion-pairing with reactive anions, stabilizing electrogenerated intermediates. Conductometric studies in propylene carbonate show that its ion-pairing behavior is critical for maintaining conductivity while minimizing undesired side reactions . When designing electrochemical cells, use concentrations of 0.1–0.5 M and validate ionic strength via conductivity measurements .

Advanced Research Questions

Q. How can this compound be optimized for CO₂ electrocatalysis, and what mechanistic insights underpin its role?

In CO₂ reduction, this compound serves as both electrolyte and reducing agent. Its high charge delocalization prevents cathodic reduction while enabling efficient ion-pairing with carboxylate intermediates. For optimal performance:

  • Use anhydrous acetonitrile as the solvent to enhance CO₂ solubility.
  • Maintain a Pt anode to oxidize formate, regenerating CO₂ in situ (atom economy: ~98%) .
  • Monitor reaction selectivity via HPLC or GC-MS, as competing pathways (e.g., over-reduction to methane) may arise at high overpotentials. Mechanistic studies using cyclic voltammetry reveal that the formate anion facilitates proton-coupled electron transfer, lowering activation barriers .

Q. What experimental strategies mitigate oxidation artifacts when using this compound in redox-sensitive analytical workflows?

Neutralization of acidic samples with this compound can induce oxidation of redox-labile species (e.g., Sb(III) → Sb(V)). To minimize artifacts:

  • Replace ammonia or ammonium formate with diammonium hydrogen citrate, which reduces oxidation to ≤2% .
  • Limit exposure to stainless steel surfaces during sample preparation.
  • Validate stability via time-resolved UV-Vis or ICP-MS analysis post-neutralization .

Q. How does this compound alter DNA helix stability, and what experimental approaches quantify its base-pair-specific effects?

Tetraethylammonium ions preferentially destabilize dG-dC base pairs via groove-binding interactions, shifting DNA melting temperatures (Tm). Key methodologies include:

  • Circular dichroism (CD) spectroscopy to monitor structural changes without disrupting helicity .
  • Differential scanning calorimetry (DSC) to measure Tm shifts in 2.4–3.0 M solutions.
  • Competitive binding assays with ethidium bromide to quantify ion-DNA binding constants . These approaches are critical for studying sequence-dependent ligand interactions in gene regulation.

Q. What combined experimental and computational methods elucidate the electronic structure of this compound in coordination complexes?

Pair X-ray crystallography (e.g., monoclinic C2 space group analysis) with DFT calculations to map charge distribution and hydrogen-bonding networks (e.g., CH···O interactions) . Spectroscopic techniques like ESR and Raman can validate computational predictions of electron density in metal-formate complexes . For Sn(IV) or Sb(V) complexes, compare experimental UV-Vis spectra with TD-DFT simulations to assign electronic transitions .

Methodological Notes

  • Contradictions in Data : Ion-pairing constants (KA) for tetraethylammonium salts vary by 2–4× across solvents due to electrostatic vs. specific interactions. Always calibrate KA values via conductometric titrations in your specific solvent system .
  • Critical Parameters : In electrocatalysis, trace water (>50 ppm) in this compound can hydrolyze intermediates. Use Karl Fischer titration for moisture quantification .

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